molecular formula C6H6Cl2N2 B1196924 2,6-Dichloro-1,4-phenylenediamine CAS No. 609-20-1

2,6-Dichloro-1,4-phenylenediamine

Cat. No.: B1196924
CAS No.: 609-20-1
M. Wt: 177.03 g/mol
InChI Key: HQCHAOKWWKLXQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichloro-1,4-phenylenediamine can be synthesized through the reduction of 2,6-dichloro-4-nitroaniline . The reduction process typically involves the use of reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound involves large-scale reduction processes under controlled conditions to ensure high yield and purity. The compound is not currently produced in the United States, as the sole manufacturer ceased production in 1978 .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-1,4-phenylenediamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Basic Information

  • Molecular Formula: C6H6Cl2N2
  • Molecular Weight: 177.03 g/mol
  • Physical State: Gray microcrystalline powder
  • Melting Point: 122-127 °C
  • Boiling Point: Approximately 291.88 °C
  • Solubility: Slightly soluble in chloroform and methanol; insoluble in water

Reactivity and Stability

2,6-Dichloro-1,4-phenylenediamine is stable under normal conditions but may react exothermically with acids. It is incompatible with strong oxidizing agents and can produce toxic fumes upon decomposition .

Dye Manufacturing

The primary application of this compound lies in the production of azo dyes. These dyes are essential in the textile industry for coloring fabrics. The compound acts as a key intermediate in the synthesis of various dye formulations, contributing to vivid colors and stability in dyed materials .

Polyamide Fiber Production

This compound is also used in preparing certain polyamide fibers. Polyamides are a class of polymers that are widely used in textiles and engineering plastics due to their strength and durability. The incorporation of this compound enhances the properties of these fibers, making them suitable for high-performance applications .

Curing Agent for Polyurethane

In polyurethane production, this compound serves as a curing agent. It facilitates the cross-linking process that transforms liquid polyurethane into a solid form, which is crucial for producing coatings, adhesives, and foams with improved mechanical properties .

Electrochemical Applications

Recent studies have explored the electrochemical oxidation of this compound at glassy carbon electrodes. This research indicates potential applications in sensor technology and electrochemical devices due to its redox properties .

Toxicological Studies

Research has been conducted to assess the mutagenic and carcinogenic potential of this compound. A notable study indicated that while it was carcinogenic to certain strains of mice (B6C3F1), it did not show similar effects in F344 rats under controlled conditions . This highlights the importance of understanding the safety implications associated with its industrial use.

Case Study 1: Azo Dye Synthesis

A comprehensive study on the synthesis of azo dyes using this compound demonstrated its effectiveness as an intermediate. The resulting dyes showed excellent fastness properties when applied to cotton fabrics, making them commercially viable for textile manufacturers.

Case Study 2: Polyamide Fiber Enhancement

In a comparative analysis involving polyamide fibers produced with and without this compound as an additive, fibers containing the compound exhibited superior tensile strength and thermal stability. This case underscores the compound's role in enhancing material performance.

Case Study 3: Electrochemical Sensor Development

Research into the electrochemical properties of this compound led to the development of a novel sensor capable of detecting specific ions in solution. The sensor utilized the oxidation characteristics of the compound to achieve high sensitivity and selectivity.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-1,4-phenylenediamine involves its interaction with molecular targets through electron transfer and substitution reactions. The compound can form charge transfer complexes with electron acceptors, which can lead to various biological effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

  • 2,5-Dichloro-1,4-phenylenediamine
  • 2,4-Dichloro-1,3-phenylenediamine
  • 2,6-Dichloro-3,5-diaminotoluene

Comparison: 2,6-Dichloro-1,4-phenylenediamine is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other similar compounds, it has distinct properties that make it suitable for specific industrial and research applications .

Biological Activity

2,6-Dichloro-1,4-phenylenediamine (DCPD) is an aromatic diamine with significant industrial applications, particularly in dye and resin manufacturing. However, its biological activity has raised concerns due to potential mutagenic and toxic effects. This article explores the compound's biochemical properties, cellular effects, mechanisms of action, and relevant research findings.

DCPD is characterized by two chlorine atoms at positions 2 and 6, and amino groups at positions 1 and 4 of the benzene ring. This configuration enhances its reactivity, making it susceptible to various chemical transformations. The compound serves as an intermediate in the synthesis of dyes and polymers and is also utilized in protein research as a cross-linking agent.

Cellular Effects

Research indicates that DCPD exhibits potential mutagenic properties. In animal studies, particularly in mice, high doses have been shown to induce liver-cell tumors . Although no treatment-related tumors were observed in rats, the compound's ability to cause genetic mutations raises concerns about its safety in industrial applications. The following table summarizes key findings from various studies:

Study Findings
National Toxicology ProgramIncreased hepatocellular adenoma and carcinoma in mice after long-term exposure .
Biochemical AnalysisInduction of liver tumors in mice; no tumors found in rats.
Mutagenicity TestingInduces genetic mutations in specific test systems.

Molecular Mechanism

The biological activity of DCPD is primarily mediated through its interaction with biomolecules. The compound can form reactive intermediates that bind to DNA, potentially leading to mutations and carcinogenesis. Its mechanism of action involves:

  • Electron Transfer : DCPD can undergo electrochemical oxidation, resulting in the formation of reactive species that interact with cellular components .
  • Covalent Bond Formation : As a cross-linking agent, it reacts with primary amines in proteins, stabilizing protein complexes and potentially altering their functions.

Dosage Effects in Animal Models

The effects of DCPD vary significantly with dosage levels. High doses have consistently shown adverse effects, including tumor induction. Conversely, lower doses may not exhibit the same level of toxicity but still pose risks due to mutagenic potential. The following data illustrates the dosage-dependent effects observed in animal studies:

Dosage Level Effect Observed
HighInduction of liver-cell tumors in mice
ModeratePotential mutagenicity without observable tumors
LowMinimal observable effects but still concerning

Transport and Distribution

DCPD exhibits moderate mobility in soil, suggesting potential transport within biological systems. Its distribution within organisms may be influenced by environmental factors such as pH and temperature. This mobility raises concerns regarding environmental exposure and bioaccumulation.

Case Studies

Several case studies have documented adverse health effects associated with DCPD exposure:

  • Occupational Exposure : Hairdressers exposed to oxidative hair dyes containing DCPD reported allergic reactions and other dermatological issues .
  • Animal Studies : Long-term exposure studies have demonstrated liver toxicity and carcinogenic potential in laboratory rodents .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,6-dichloro-1,4-phenylenediamine, and how are they experimentally determined?

  • Answer : Key properties include a molecular weight of 177.03 g/mol, boiling point of 306.6°C, density of 1.501 g/cm³, and vapor pressure of 0.000762 mmHg at 25°C . These are determined via techniques like differential scanning calorimetry (DSC) for melting points, gas chromatography-mass spectrometry (GC-MS) for volatility, and spectrophotometry (e.g., refractive index measurements) for optical properties. Safety parameters, such as flash point (139.3°C), are assessed using standardized flammability tests.

Q. How can this compound be detected in environmental or biological matrices?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for trace detection in complex matrices like textiles or water. For example, studies on azo dye degradation in clothing quantified it at 70–800 mg/kg using LC-MS . Spectrophotometric methods, such as reactions with N,N-diethyl-1,4-phenylenediamine (DPD), enable visible-region absorption profiling for free chlorine byproducts .

Q. What are the common synthetic or environmental sources of this compound?

  • Answer : It forms as a reduction product of nitro-aromatic compounds in azo dyes (e.g., 2,6-dichloro-4-nitroaniline) during textile processing . Environmental sources include chlorination of phenolic compounds in water treatment, yielding disinfection byproducts like 2,6-dichloro-1,4-benzoquinone, which can further degrade .

Advanced Research Questions

Q. What molecular mechanisms underlie the toxicity of this compound in biological systems?

  • Answer : It is classified as a suspected carcinogen (Carc. 2 H351) due to its aromatic amine structure, which can intercalate DNA or form reactive metabolites. In vitro studies on mammalian cells show oxidative stress and mitochondrial dysfunction, while murine models reveal gut microbiota dysbiosis and immune suppression via Th1/Th2 imbalance . Mechanistic assays include comet assays for DNA damage and metabolomic profiling (e.g., lipid peroxidation markers) .

Q. How does this compound behave as a disinfection byproduct, and what factors influence its environmental persistence?

  • Answer : It arises from chlorination of phenolic precursors (e.g., resorcinol) in water systems. Persistence depends on pH, chlorine dose, and organic matter content. Studies using simulated drinking water found its half-life extends under low UV conditions, with degradation products like 2,6-dichloro-1,4-benzoquinone exhibiting higher toxicity . Advanced oxidation processes (e.g., ozonation) are recommended for mitigation.

Q. What role does this compound play in polymer or coordination chemistry?

  • Answer : Its diamino structure enables use as a monomer in polyamide synthesis or ligand for metal complexes. For example, poly(2,6-dichloro-1,4-phenylene oxide) (PDCPO) exhibits unique dielectric properties studied via broadband spectroscopy . Coordination with transition metals (e.g., Cu²⁺) forms stable complexes characterized by X-ray crystallography and thermal gravimetric analysis (TGA) .

Q. What challenges arise in quantifying trace levels of this compound in heterogeneous samples?

  • Answer : Matrix interference (e.g., dyes, humic acids) complicates extraction and quantification. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. Method validation requires spike-recovery tests and cross-confirmation with multiple detectors (e.g., UV-Vis, MS) to resolve false positives .

Properties

IUPAC Name

2,6-dichlorobenzene-1,4-diamine
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InChI

InChI=1S/C6H6Cl2N2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,9-10H2
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InChI Key

HQCHAOKWWKLXQH-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)N
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Molecular Formula

C6H6Cl2N2
Record name 2,6-DICHLORO-P-PHENYLENEDIAMINE
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DSSTOX Substance ID

DTXSID7020427
Record name 2,6-Dichloro-1,4-benzenediamine
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Molecular Weight

177.03 g/mol
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Physical Description

2,6-dichloro-p-phenylenediamine appears as gray, microcrystalline powder or solid. (NTP, 1992), Gray solid; May become unstable with prolonged exposure to air and light; [CAMEO] Grey powder; [MSDSonline]
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
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CAS No.

609-20-1
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Record name 2,6-Dichloro-1,4-benzenediamine
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Melting Point

255 to 259 °F (NTP, 1992)
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Retrosynthesis Analysis

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